1,4-Dichlorofuro[3,4-d]pyridazine
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Overview
Description
1,4-Dichlorofuro[3,4-d]pyridazine is a heterocyclic compound characterized by the presence of a furan ring fused to a pyridazine ring, with chlorine atoms at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichlorofuro[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloropyridazine with furan in the presence of a suitable catalyst. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichlorofuro[3,4-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[3,4-d]pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .
Scientific Research Applications
1,4-Dichlorofuro[3,4-d]pyridazine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is employed in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1,4-Dichlorofuro[3,4-d]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto functionality, known for its broad spectrum of biological activities.
Furo[2,3-d]pyridazine: A related compound with a different fusion pattern of the furan and pyridazine rings.
Uniqueness
1,4-Dichlorofuro[3,4-d]pyridazine is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C6H2Cl2N2O |
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Molecular Weight |
189.00 g/mol |
IUPAC Name |
1,4-dichlorofuro[3,4-d]pyridazine |
InChI |
InChI=1S/C6H2Cl2N2O/c7-5-3-1-11-2-4(3)6(8)10-9-5/h1-2H |
InChI Key |
AMYOEUKDJLBFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CO1)C(=NN=C2Cl)Cl |
Origin of Product |
United States |
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